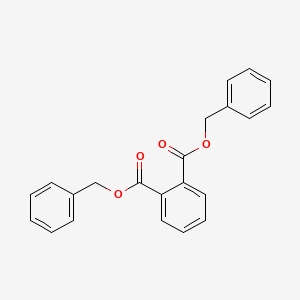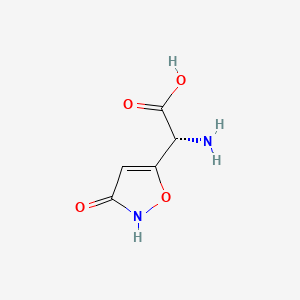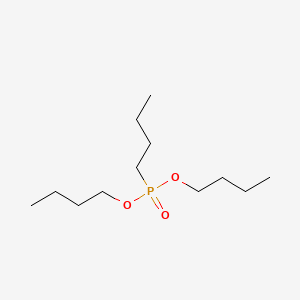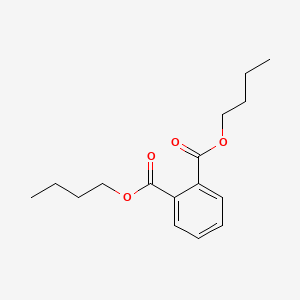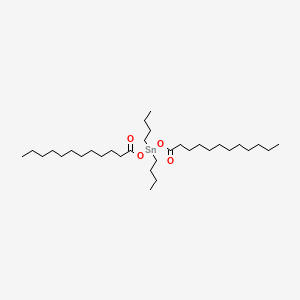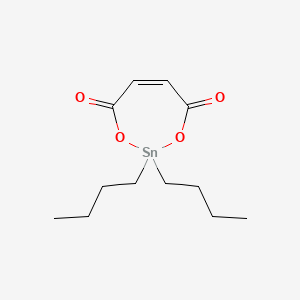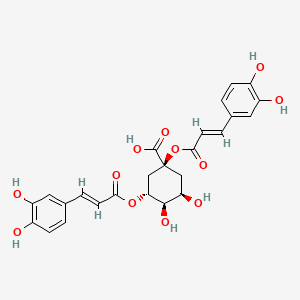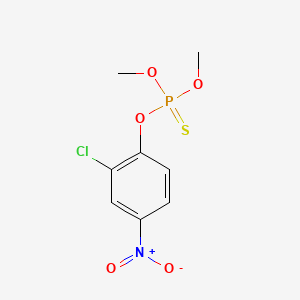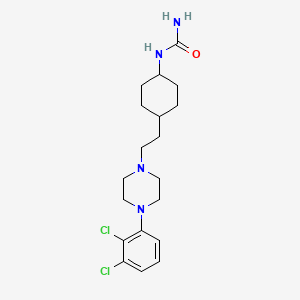
ジデスメチルカリプラジン
概要
説明
科学的研究の応用
Didesmethyl cariprazine has several scientific research applications:
作用機序
ジデスメチルカリプラジンは、ドーパミンD2およびD3受容体ならびにセロトニン5-HT1A受容体における部分的アゴニストとして、主にその効果を発揮します . それは、セロトニン5-HT2A受容体におけるアンタゴニストとして作用します . このユニークな受容体プロファイルは、統合失調症と双極性障害の陽性症状と陰性症状の両方を管理する際の有効性に貢献しています .
類似の化合物との比較
類似の化合物
デスメチルカリプラジン: カリプラジンの別の主要な代謝物で、同様の薬理学的特性を持っています.
アリピプラゾール: 抗精神病薬として使用されるドーパミンD2受容体部分的アゴニスト.
ブレキシピプラゾール: アリピプラゾールと同様に、ドーパミンD2受容体とセロトニン5-HT1A受容体で部分的アゴニズムを示します.
独自性
ジデスメチルカリプラジンは、他の類似化合物と比較して、ドーパミンD3受容体に対する選択性が高いことが特徴です . この選択性は、精神障害に伴う陰性症状と認知障害の治療における有効性に貢献すると考えられています .
生化学分析
Biochemical Properties
Didesmethyl cariprazine interacts with several enzymes and proteins, primarily dopamine D3 receptors, D2-like dopamine receptors, and 5-HT1A serotonin receptors . It acts as a partial agonist at these receptors, meaning it can both activate and inhibit these receptors depending on the cellular context .
Cellular Effects
Didesmethyl cariprazine has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can increase striatal dopamine and reduce cortical serotonin turnover .
Molecular Mechanism
Didesmethyl cariprazine exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It binds with high affinity to D3 and D2-like dopamine receptors and 5-HT1A serotonin receptors . It acts as a partial agonist at these receptors, which means it can both activate and inhibit these receptors depending on the cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Didesmethyl cariprazine change over time. After administration, it reaches peak plasma concentration within 3–6 hours . The compound is extensively metabolized, primarily by CYP3A4 and to a lesser extent by CYP2D6 .
Metabolic Pathways
Didesmethyl cariprazine is involved in several metabolic pathways. It is extensively metabolized by the liver, primarily by CYP3A4 and to a lesser extent by CYP2D6 . The details of any enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, are not currently available in the literature.
準備方法
合成経路と反応条件
ジデスメチルカリプラジンは、カリプラジンの代謝経路を通じて合成されます。 カリプラジンは、主にシトクロムP450 3A4(CYP3A4)を介し、シトクロムP450 2D6(CYP2D6)酵素によっても少量、生体変換を受けます . このプロセスには、主に2つのステップが含まれます。最初のステップでは、カリプラジンがデスメチルカリプラジンに変換され、2番目のステップでは、デスメチルカリプラジンがさらにジデスメチルカリプラジンに代謝されます .
工業生産方法
ジデスメチルカリプラジンの工業生産には、カリプラジンの合成に続いて代謝変換が行われます。 カリプラジン自体の合成には、トランス-4-(2-(4-(2,3-ジクロロフェニル)ピペラジン-1-イル)エチル)シクロヘキシルアミンとさまざまな試薬を、制御された条件下で反応させるなど、複数のステップが含まれます .
化学反応の分析
反応の種類
ジデスメチルカリプラジンは、以下を含むさまざまな化学反応を受けます。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ジデスメチルカリプラジンの酸化は、ヒドロキシル化誘導体の生成につながる可能性があります .
科学研究の応用
ジデスメチルカリプラジンには、いくつかの科学研究の応用があります。
類似化合物との比較
Similar Compounds
Desmethyl cariprazine: Another major metabolite of cariprazine with similar pharmacological properties.
Aripiprazole: A dopamine D2 receptor partial agonist used as an antipsychotic.
Brexpiprazole: Similar to aripiprazole, with partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors.
Uniqueness
Didesmethyl cariprazine is unique due to its higher selectivity for dopamine D3 receptors compared to other similar compounds . This selectivity is believed to contribute to its efficacy in treating negative symptoms and cognitive impairments associated with psychiatric disorders .
特性
IUPAC Name |
[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28Cl2N4O/c20-16-2-1-3-17(18(16)21)25-12-10-24(11-13-25)9-8-14-4-6-15(7-5-14)23-19(22)26/h1-3,14-15H,4-13H2,(H3,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTWXZNVNBBFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839712-25-3 | |
| Record name | Didesmethyl cariprazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIDESMETHYL CARIPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AY300X9G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




